molecular formula C17H20INO B4995274 N-1-adamantyl-2-iodobenzamide

N-1-adamantyl-2-iodobenzamide

Cat. No.: B4995274
M. Wt: 381.25 g/mol
InChI Key: VQYRZYQZYAQWMB-UHFFFAOYSA-N
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Description

N-1-Adamantyl-2-iodobenzamide is a benzamide derivative featuring a rigid adamantane moiety and an iodine substituent at the ortho position of the benzamide ring.

Properties

IUPAC Name

N-(1-adamantyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRZYQZYAQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

Molecular Properties

The iodine atom in N-1-adamantyl-2-iodobenzamide distinguishes it from analogs with chlorine, amino, or heterocyclic substituents. Key comparisons include:

Table 2: Molecular Data for Adamantyl Benzamide Derivatives
Compound (CAS) Formula Molecular Weight (g/mol) Key Features
This compound C₁₇H₂₀INO 397.26* I (ortho), high lipophilicity
N-(3-Acetylphenyl)-2-Cl-5-I-benzamide (425631-51-2) C₁₅H₁₁ClINO₂ 399.61 Cl (ortho), I (para), acetyl group
N-(Adamantan-1-yl)-2-aminobenzamide (20887-46-1) C₁₇H₂₂N₂O 270.37 NH₂ (ortho), lower steric bulk
N-[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide (346645-99-6) C₂₂H₁₇IN₂O₂ 468.29 Benzoxazole, I (para), dimethylphenyl

*Calculated based on formula.

Key Observations:
  • Iodine vs.
  • Amino vs. Iodo Substituents: The NH₂ group in N-(adamantan-1-yl)-2-aminobenzamide reduces steric hindrance, possibly improving solubility but decreasing metabolic stability relative to iodinated analogs .
  • Heterocyclic Modifications : Benzoxazole-containing derivatives (e.g., CAS 346645-99-6) introduce planar aromatic systems, which may enhance π-π stacking interactions .

Pharmacological Potential

Insights from Analogous Compounds

While direct data for this compound are lacking, structurally related adamantyl derivatives exhibit notable bioactivities:

  • Antimicrobial Activity : Adamantyl-thiadiazoles and oxadiazoles show MIC values of 1–8 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory Effects: Adamantylamino-thiadiazoles reduce carrageenan-induced edema by 40–60% at 50 mg/kg doses in rodent models .

The iodine substituent in this compound may modulate these activities by altering membrane permeability or target binding kinetics.

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